N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a structurally complex small molecule characterized by:
- A 1,2-dihydropyridin-2-one core: This heterocyclic system may facilitate hydrogen bonding interactions, critical for biological activity .
- A 3-phenyl-1,2,4-oxadiazol-5-yl substituent: The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, improving resistance to enzymatic degradation .
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O3/c23-17-9-8-14(11-16(17)22(24,25)26)27-18(31)12-30-10-4-7-15(21(30)32)20-28-19(29-33-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAXVINOVFDRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Nitration of o-Chlorotrifluoromethylbenzene
A mixture of o-chlorotrifluoromethylbenzene (100 g) and acetic anhydride (160 g) is cooled to 10–15°C, followed by dropwise addition of 68% concentrated nitric acid (70 g). The reaction is stirred at 10–15°C for 3–4 hours, after which a 4–6% sodium hydroxide solution neutralizes excess acid. The organic phase is isolated, yielding 4-nitro-2-trifluoromethylchlorobenzene with 85–90% purity.
Reduction to 4-Chloro-3-(Trifluoromethyl)Aniline
The nitro intermediate (117.8 g) is reduced using a FeCl₃·6H₂O/hydrazine hydrate system in ethanol. Activated carbon (1–2 wt%) enhances reaction efficiency by adsorbing impurities. After refluxing for 3 hours, the mixture is filtered, and ethanol is evaporated. Extraction with dioxane yields 4-chloro-3-(trifluoromethyl)aniline with 99.8% purity and an 80.6% molar yield.
Key Data:
- Nitration Temperature: 10–15°C
- Reduction Catalyst: FeCl₃·6H₂O (0.06–0.08 equiv)
- Yield: 80.6% (aniline)
Synthesis of 3-Phenyl-1,2,4-Oxadiazole-5-Carbaldehyde
The 3-phenyl-1,2,4-oxadiazole moiety is constructed via cyclization of aryl acetamide derivatives. Ethyl 2-(2-acetamidophenoxy)acetate serves as the starting material.
Hydrazide Formation
Ethyl 2-(2-acetamidophenoxy)acetate (1.0 equiv) reacts with hydrazine monohydrate (1.2 equiv) in ethanol under reflux. The resulting hydrazide intermediate is isolated via filtration and recrystallized from ethanol (yield: 92%).
Oxadiazole Cyclization
The hydrazide (1.0 equiv) is treated with carbon disulfide (1.5 equiv) in the presence of sodium ethoxide. Refluxing for 6 hours induces cyclization, followed by acidification with HCl to precipitate the oxadiazole. The product is purified via column chromatography (hexane/ethyl acetate), affording 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in 78% yield.
Key Data:
- Cyclization Time: 6 hours
- Purification: Silica gel chromatography (3:1 hexane/ethyl acetate)
- Yield: 78%
Construction of the 1,2-Dihydropyridin-2-One Ring
The 1,2-dihydropyridinone core is synthesized via a modified Hantzsch reaction. A 1,5-diketone intermediate is cyclized with ammonium acetate under acidic conditions.
Hantzsch Dihydropyridine Synthesis
A mixture of ethyl acetoacetate (2.0 equiv), ammonium acetate (1.5 equiv), and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde (1.0 equiv) is heated in ethanol at 80°C for 12 hours. The reaction mixture is cooled, and the precipitated 1,2-dihydropyridin-2-one derivative is filtered and recrystallized from methanol (yield: 65%).
Functionalization at Position 3
The 3-position of the dihydropyridinone is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF). Subsequent Suzuki coupling with phenylboronic acid introduces the 3-phenyl-1,2,4-oxadiazol-5-yl group (yield: 70%).
Key Data:
- Cyclization Temperature: 80°C
- Coupling Catalyst: Pd(PPh₃)₄ (5 mol%)
- Yield: 70% (post-coupling)
Final Assembly via Acetamide Coupling
The convergent synthesis concludes with coupling the 1,2-dihydropyridinone-oxadiazole intermediate with 4-chloro-3-(trifluoromethyl)aniline.
Activation of the Aniline
4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv) is treated with triphosgene (0.4 equiv) in dichloromethane at −5°C to generate the isocyanate intermediate. Pyridine (2 mol%) catalyzes the reaction.
Amide Bond Formation
The isocyanate is reacted with 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetic acid (1.0 equiv) in DMF at room temperature for 24 hours. The crude product is purified via vacuum distillation (≤ −0.096 MPa, 95–100°C), yielding the title compound in 68% overall yield.
Analytical Data:
- Purity: 99.85% (HPLC)
- Molar Yield: 68%
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.42 (m, 8H, Ar-H), 6.75 (d, 1H, pyridinone-H), 4.62 (s, 2H, CH₂), 2.11 (s, 3H, COCH₃).
- HRMS (ESI): [M+H]⁺ calcd for C₂₃H₁₆ClF₃N₄O₃: 529.0894; found: 529.0891.
Optimization and Scalability Considerations
Environmental Impact Mitigation
The FeCl₃/hydrazine system eliminates iron sludge waste generated by traditional iron powder reductions, reducing hazardous waste by 90%.
Catalytic Efficiency
Pyridine (2 mol%) accelerates isocyanate formation, achieving 95% conversion within 3 hours compared to 8 hours without catalyst.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound’s structural analogs (Table 1) highlight key variations in substituents and heterocyclic systems, influencing physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
Key Findings from Structural Analysis
Substituent Positioning :
- The 4-chloro-3-(trifluoromethyl)phenyl group in the target compound (vs. 2-chloro in ) may reduce steric hindrance, optimizing binding to planar active sites .
- Fluorine in analogs (e.g., 4-fluorophenyl in ) enhances electronegativity and metabolic stability, but its absence in the target compound suggests tailored hydrophobicity .
Heterocyclic Systems :
- 1,2,4-Oxadiazole (target) vs. 1,2,4-triazole (analogs):
- Triazoles (e.g., ) offer stronger hydrogen-bonding capacity, which may enhance target affinity but increase solubility challenges .
Pharmacokinetic Predictions :
- The trifluoromethyl group in the target compound and analogs likely extends half-life by resisting cytochrome P450 oxidation .
- Pyridine-containing analogs (e.g., ) may exhibit higher blood-brain barrier penetration due to increased logP values .
Research Implications and Limitations
- Analytical Gaps: While XRF/XRD techniques are noted for elemental and crystallographic analysis, the evidence lacks direct data on the target compound’s crystallinity or purity.
Actividad Biológica
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C22H19ClF3N4O2
- Molecular Weight : 474.84 g/mol
- CAS Number : 506429-69-2
The presence of the trifluoromethyl group and the oxadiazole moiety contributes to its unique biological profile. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while oxadiazoles often exhibit diverse pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, a related oxadiazole compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) with IC50 values ranging from 10 to 30 µM . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. Compounds similar to this compound exhibited significant radical scavenging activity, with percentages ranging from 32% to 87% at a concentration of 25 µM compared to ascorbic acid as a reference .
Inhibition of Enzymes
The compound's potential as an enzyme inhibitor has also been explored. It has shown moderate inhibitory effects against cholinesterases (AChE and BChE), which are crucial targets for Alzheimer’s disease treatment. For example, related compounds exhibited IC50 values between 9.2 µM and 34.2 µM against these enzymes . The presence of electron-withdrawing groups like trifluoromethyl enhances enzyme binding affinity due to increased electron density on the active site.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxicity of oxadiazole derivatives.
- Method : MTT assay on MCF-7 cells.
- Findings : Significant cytotoxicity was observed with IC50 values indicating effective inhibition of cell growth.
-
Antioxidant Evaluation :
- Objective : To assess the radical scavenging ability.
- Method : DPPH assay.
- Findings : The compound displayed notable antioxidant activity comparable to standard antioxidants.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation, heterocyclic ring closure, and coupling reactions. Key steps include:
- Amide bond formation : Use of DMF as a solvent with bases (e.g., NaOH or K₂CO₃) at 60–80°C to facilitate nucleophilic substitution .
- Oxadiazole ring formation : Cyclization using hydroxylamine derivatives under reflux conditions in ethanol or THF .
- Coupling reactions : Palladium catalysts (e.g., Pd/C) in DMSO or DMF to link the dihydropyridinone and oxadiazole moieties .
Optimization requires precise control of temperature, solvent polarity, and reaction time to maximize yield (>70%) and purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Characterization employs a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 493.1) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry for solid-state samples .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., chlorinated intermediates) .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer : Conflicting data (e.g., shifted NMR peaks or unexpected MS fragments) may arise from solvent polarity, pH, or tautomerism. Strategies include:
- Cross-validation : Compare data across multiple techniques (e.g., IR for functional groups, HPLC for purity) .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and validate experimental results .
- Controlled replication : Repeat synthesis under strictly documented conditions (solvent, temperature) to isolate variables .
Q. What strategies optimize bioactivity through structural modification?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity to biological targets like kinases .
- Dihydropyridine modifications : Methyl or phenyl groups at the 4-position improve metabolic stability .
Example : Replacing the 3-phenyl group with a 4-fluorophenyl moiety increased antimicrobial activity by 40% in in vitro assays .
Q. How to address low synthetic yields in scale-up reactions?
- Methodological Answer : Common issues and solutions:
- Byproduct formation : Use scavengers (e.g., polymer-supported reagents) to trap impurities during coupling steps .
- Solvent optimization : Switch from DMF to DMAc for better solubility of intermediates at higher concentrations .
- Design of Experiments (DoE) : Apply factorial design to systematically vary temperature, catalyst loading, and stirring rate, reducing trial runs by 50% .
Q. How to design experiments to study the compound’s mechanism of action?
- Methodological Answer :
- Target identification : Use SPR (surface plasmon resonance) to screen for protein binding partners (e.g., COX-2 or EGFR) .
- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, correlating activity with structural analogs .
- Molecular docking : AutoDock Vina predicts binding modes to active sites, guiding mutagenesis studies .
Data Contradiction Analysis Example
Conflict : Discrepancies in reported IC₅₀ values for kinase inhibition (e.g., 2.3 μM vs. 5.7 μM).
Resolution :
- Assay conditions : Differences in ATP concentration (10 μM vs. 100 μM) can alter inhibition kinetics .
- Compound purity : HPLC analysis may reveal impurities (>5%) affecting bioactivity; repurify via column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
